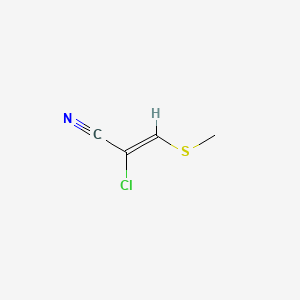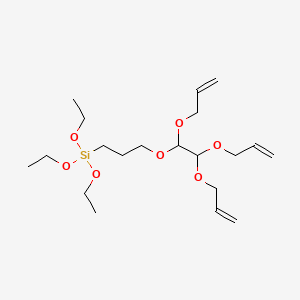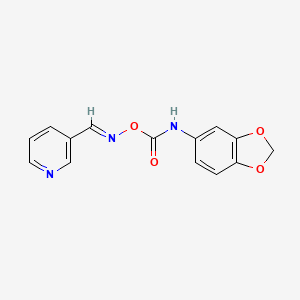
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- is a complex organic compound with a unique structure characterized by multiple chlorine atoms and a bicyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- typically involves the reaction of hexachlorocyclopentadiene with cyclopentadiene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves rigorous control of reaction parameters and purification steps to remove any impurities. The final product is often crystallized and dried to obtain a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-indene-1,3-dicarboxylic acid, octahydro-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-tetrahydro-
Uniqueness
What sets 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- apart from similar compounds is its unique combination of chlorine atoms and the bicyclic structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
41839-28-5 |
|---|---|
Molekularformel |
C12H8Cl6O4 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8Cl6O4/c13-6-7(14)11(16)5-3(9(21)22)1-2(8(19)20)4(5)10(6,15)12(11,17)18/h2-5H,1H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
BMZDODNMJBZLAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2C(C1C(=O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


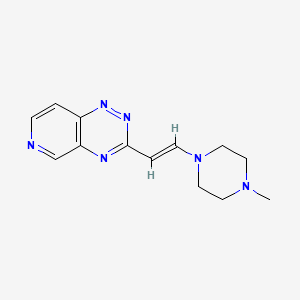
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
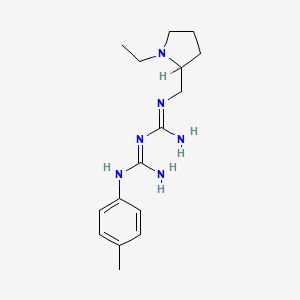
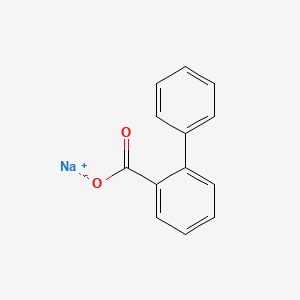

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

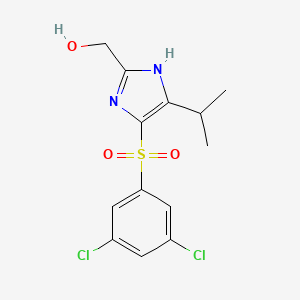

![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)
